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molecular formula C9H9N3O2S B5629346 Quinoline-8-sulfonohydrazide

Quinoline-8-sulfonohydrazide

Cat. No. B5629346
M. Wt: 223.25 g/mol
InChI Key: MNYZCZWQSSEHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04061639

Procedure details

A 500 ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer is charged with 200 ml of methanol and 3.40 g (0.10 mol) of 95% hydrazine. The solution is cooled to 5° C, and 11.38 g (0.05 mol) of 8-quinolinesulfonyl chloride is added in small portions at a rate such that the reaction temperature does not exceed 15° C. After the reaction is complete, the solution is allowed to warm slowly to room temperature. The precipitating solid is filtered off to give 8.00 g of 8-quinolinesulfonyl hydrazine (C9H9N3O2S), m.p. 135°-137° C.
Quantity
11.38 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[S:13](Cl)(=[O:15])=[O:14])[CH:6]=[CH:5][CH:4]=1>CO>[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[S:13]([NH:1][NH2:2])(=[O:15])=[O:14])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
11.38 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Cl
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml Erlenmeyer flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
does not exceed 15° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitating solid is filtered off

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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